2-Chloro-6-isopropoxy-pyrimidine-4-carboxylic acid
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Overview
Description
2-Chloro-6-isopropoxy-pyrimidine-4-carboxylic acid is a chemical compound characterized by a pyrimidine ring substituted with a chlorine atom at the 2-position, an isopropoxy group at the 6-position, and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-isopropoxy-pyrimidine-4-carboxylic acid typically involves multiple steps, starting with the formation of the pyrimidine ring. One common method is the reaction of a suitable pyrimidine derivative with chlorinating agents and isopropylating agents under controlled conditions. The carboxylic acid group can be introduced through oxidation reactions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of reactors and purification techniques to achieve the desired product. Safety measures and environmental considerations are also integral to the industrial production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-isopropoxy-pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the pyrimidine ring to more oxidized forms.
Reduction: Reduction of the carboxylic acid group to alcohols or other derivatives.
Substitution: Replacement of the chlorine or isopropoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
2-Chloro-6-isopropoxy-pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules and in the study of pyrimidine chemistry.
Biology: The compound is used in biological studies to understand the interactions of pyrimidine derivatives with biological systems.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-6-isopropoxy-pyrimidine-4-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in biological systems or chemical reactions. The compound may bind to enzymes or receptors, influencing biological processes or chemical transformations.
Comparison with Similar Compounds
2-Chloro-6-methoxypyrimidine-4-carboxylic acid
2-Chloro-6-ethoxypyrimidine-4-carboxylic acid
2-Chloro-6-propoxypyrimidine-4-carboxylic acid
Uniqueness: 2-Chloro-6-isopropoxy-pyrimidine-4-carboxylic acid is unique due to its isopropoxy group, which imparts different chemical and physical properties compared to its methoxy, ethoxy, and propoxy counterparts. These differences can influence its reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C8H9ClN2O3 |
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Molecular Weight |
216.62 g/mol |
IUPAC Name |
2-chloro-6-propan-2-yloxypyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H9ClN2O3/c1-4(2)14-6-3-5(7(12)13)10-8(9)11-6/h3-4H,1-2H3,(H,12,13) |
InChI Key |
UZGRCRDHZMBGJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC(=NC(=C1)C(=O)O)Cl |
Origin of Product |
United States |
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